An In-depth Technical Guide to 1H-Indole-3-propanal: Core Properties and Biological Potential
An In-depth Technical Guide to 1H-Indole-3-propanal: Core Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature directly pertaining to 1H-Indole-3-propanal is limited. Much of the experimental data and biological context presented herein is extrapolated from closely related and well-studied indole derivatives, such as 1H-Indole-3-carboxaldehyde and 1H-Indole-3-propanol. This guide aims to provide a comprehensive overview based on available information and reasonable scientific inference. All data not explicitly for 1H-Indole-3-propanal will be clearly noted.
Core Physicochemical Properties
1H-Indole-3-propanal, a member of the vast indole family, is characterized by an indole nucleus with a propanal group at the third position.[1] The indole structure is a common scaffold in numerous biologically active natural and synthetic molecules.[1]
Quantitative Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 1H-Indole-3-propanal and its closely related analogs for comparative analysis.
| Property | 1H-Indole-3-propanal | 1H-Indole-3-propanol | 1H-Indole-3-propanoic Acid | 1H-Indole-3-carboxaldehyde |
| IUPAC Name | 3-(1H-indol-3-yl)propanal | 3-(1H-indol-3-yl)propan-1-ol[2] | 3-(1H-indol-3-yl)propanoic acid[3][4] | 1H-indole-3-carbaldehyde[5] |
| Molecular Formula | C₁₁H₁₁NO[1] | C₁₁H₁₃NO[2] | C₁₁H₁₁NO₂[3][4] | C₉H₇NO[5] |
| Molecular Weight | 173.21 g/mol [1] | 175.23 g/mol [2] | 189.21 g/mol [3][4] | 145.16 g/mol [5][6] |
| CAS Number | 360788-02-9[1] | 3569-21-9[2] | 830-96-6[3][4] | 487-89-8[5][6] |
| Melting Point | Data not available | Data not available | 134-135 °C[4] | 193-198 °C[6] |
| Boiling Point | Data not available | Data not available | Data not available | 339.10 °C (estimated)[7] |
| logP (o/w) | Data not available | 2.1 (Computed)[2] | 1.75[4] | 1.68[7] |
| Solubility in water | Data not available | Data not available | Data not available | 2927 mg/L @ 25 °C (estimated)[7] |
Synthesis and Characterization
Hypothetical Experimental Protocol: Synthesis of 1H-Indole-3-propanal
Objective: To synthesize 1H-Indole-3-propanal from indole and acrolein.
Materials:
-
Indole
-
Acrolein
-
A suitable Lewis or protic acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve indole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid catalyst to the solution and stir for 10-15 minutes.
-
Slowly add a solution of acrolein in anhydrous DCM to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Collect the fractions containing the desired product and concentrate to yield pure 1H-Indole-3-propanal.
Characterization
The purified product would be characterized by the following spectroscopic methods. While experimental spectra for 1H-Indole-3-propanal are not available, the expected characteristic signals are outlined below based on its structure and data from related compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include those for the indole ring protons, the aldehydic proton (around 9-10 ppm), and the two methylene groups of the propanal chain. The indole NH proton would appear as a broad singlet at a high chemical shift.[9][10]
-
¹³C NMR: Expected signals would include those for the indole ring carbons, the carbonyl carbon of the aldehyde (around 200 ppm), and the two methylene carbons of the propanal chain.[9]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching vibration of the aldehyde group in the region of 1720-1740 cm⁻¹. Other significant peaks would include the N-H stretching of the indole ring around 3300-3500 cm⁻¹ and C-H stretching vibrations.[11]
2.2.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1H-Indole-3-propanal (173.21 g/mol ). Fragmentation patterns would likely involve the loss of the propanal side chain.[3][5]
Biological Activity and Signaling Pathways
Direct studies on the biological activity of 1H-Indole-3-propanal are scarce.[1] However, extensive research on the closely related indole-3-carboxaldehyde (I3A) provides a strong basis for predicting its potential biological roles. I3A is a metabolite of dietary L-tryptophan produced by gut microbiota and exhibits significant biological activities.[12][13]
Potential Anti-inflammatory and Immunomodulatory Effects
Indole derivatives, including I3A, are known to possess anti-inflammatory properties.[12][14] I3A has been shown to inhibit the inflammatory response in macrophages and alleviate inflammation in chondrocytes.[13][15] It is plausible that 1H-Indole-3-propanal could exhibit similar anti-inflammatory effects.
Aryl Hydrocarbon Receptor (AhR) Activation
A key mechanism of action for many indole compounds is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses and inflammation.[16][17][18][19] Activation of AhR by indole derivatives can modulate the expression of target genes involved in cellular processes.[16][20] Given its structural similarity to other AhR ligands, 1H-Indole-3-propanal is a potential candidate for AhR activation.
Signaling Pathway Diagram
The following diagram illustrates the potential signaling pathway of 1H-Indole-3-propanal, extrapolated from the known mechanism of indole-3-carboxaldehyde.
Caption: Potential AhR-mediated signaling pathway of 1H-Indole-3-propanal.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis and characterization of 1H-Indole-3-propanal.
Caption: General workflow for synthesis and characterization.
Safety and Handling
As an aliphatic aldehyde, 1H-Indole-3-propanal should be handled with appropriate safety precautions. Aliphatic aldehydes can be irritants to the skin, eyes, and respiratory system.[21][22]
5.1. Personal Protective Equipment (PPE)
-
Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.[23]
-
Hand Protection: Wear compatible chemical-resistant gloves.[23]
-
Eye Protection: Use safety glasses or goggles.[23]
-
Skin and Body Protection: Wear a lab coat and appropriate clothing to prevent skin contact.[23]
5.2. Handling and Storage
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[24]
-
Keep away from heat, sparks, and open flames.[24]
-
Ground/bond container and receiving equipment to prevent static discharge.[24][25]
-
Handle under an inert gas atmosphere if the compound is sensitive to air or moisture.[24]
5.3. First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, seek medical attention.
Conclusion and Future Directions
1H-Indole-3-propanal represents an understudied member of the indole family with potential for interesting biological activity, likely mediated through the aryl hydrocarbon receptor. Its structural similarity to the well-researched indole-3-carboxaldehyde suggests potential anti-inflammatory and immunomodulatory properties. Further research is warranted to fully elucidate its synthesis, physicochemical properties, and biological functions. The development of a reliable synthetic protocol and subsequent biological screening are crucial next steps to unlock the therapeutic potential of this compound.
References
- 1. 1H-Indole-3-propanal | 360788-02-9 | Benchchem [benchchem.com]
- 2. Indole-3-propanol | C11H13NO | CID 77115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole-3-propanoic acid [webbook.nist.gov]
- 4. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 6. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 8. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Indole-3-aldehyde alleviates chondrocytes inflammation through the AhR-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. academic.oup.com [academic.oup.com]
- 20. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdc.gov [cdc.gov]
- 22. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]
- 23. wcu.edu [wcu.edu]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

